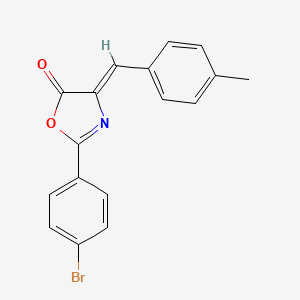

(4Z)-2-(4-bromophenyl)-4-(4-methylbenzylidene)-1,3-oxazol-5(4H)-one

Descripción

(4Z)-2-(4-Bromophenyl)-4-(4-methylbenzylidene)-1,3-oxazol-5(4H)-one is a substituted oxazolone derivative characterized by a 4-bromophenyl group at position 2 and a 4-methylbenzylidene moiety at position 4 of the oxazolone ring.

Propiedades

Fórmula molecular |

C17H12BrNO2 |

|---|---|

Peso molecular |

342.2 g/mol |

Nombre IUPAC |

(4Z)-2-(4-bromophenyl)-4-[(4-methylphenyl)methylidene]-1,3-oxazol-5-one |

InChI |

InChI=1S/C17H12BrNO2/c1-11-2-4-12(5-3-11)10-15-17(20)21-16(19-15)13-6-8-14(18)9-7-13/h2-10H,1H3/b15-10- |

Clave InChI |

PXMYMSKBGFJVEF-GDNBJRDFSA-N |

SMILES isomérico |

CC1=CC=C(C=C1)/C=C\2/C(=O)OC(=N2)C3=CC=C(C=C3)Br |

SMILES canónico |

CC1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)Br |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-2-(4-BROMOPHENYL)-4-[(4-METHYLPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE typically involves the condensation of appropriate starting materials under controlled conditions. A common synthetic route might include:

Starting Materials: 4-bromobenzaldehyde, 4-methylbenzaldehyde, and an appropriate amine.

Reaction Conditions: The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol.

Procedure: The starting materials are mixed and heated under reflux conditions to facilitate the formation of the oxazole ring.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving automated reactors and continuous flow systems.

Análisis De Reacciones Químicas

Types of Reactions

(4Z)-2-(4-BROMOPHENYL)-4-[(4-METHYLPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, (4Z)-2-(4-BROMOPHENYL)-4-[(4-METHYLPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology and Medicine

The compound may exhibit biological activity, making it a candidate for drug development. It could be studied for its potential as an antimicrobial, anticancer, or anti-inflammatory agent.

Industry

In the industrial sector, this compound might be used in the production of specialty chemicals, polymers, or as a catalyst in various chemical reactions.

Mecanismo De Acción

The mechanism of action of (4Z)-2-(4-BROMOPHENYL)-4-[(4-METHYLPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE would depend on its specific biological activity. Generally, it could interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biochemical pathways.

Comparación Con Compuestos Similares

Structural and Electronic Comparisons

Table 1: Substituent Effects on Key Properties of Oxazolone Derivatives

Key Observations :

- Crystal Packing : Derivatives with bulky substituents (e.g., trimethoxybenzylidene in PTMBO) exhibit enhanced π-π stacking and hydrogen bonding, stabilizing crystal structures . The target compound’s 4-methylbenzylidene group may promote similar interactions but with reduced steric hindrance compared to naphthyl or methoxy-substituted analogs .

Key Observations :

- Antibacterial Action : PTMBO’s moderate activity against Gram-positive and Gram-negative bacteria suggests that the target compound’s bromophenyl group could enhance potency due to increased electrophilicity .

- Structural-Activity Relationship (SAR) : Substitution at position 4 (e.g., methyl vs. methoxy groups) significantly impacts bioactivity. For instance, methoxy groups in I-09 enhance plant growth modulation, while methyl groups may prioritize hydrophobic interactions .

Table 3: Spectral and Material Properties

Key Observations :

- Optoelectronic Potential: The target compound’s conjugated system (bromophenyl + methylbenzylidene) may exhibit redshifted absorption compared to phenyl or methoxy analogs, as seen in thiophene/naphthalene derivatives .

- Synthetic Flexibility : The Erlenmeyer-Plöchl synthesis (used for analogs in ) could be adapted for the target compound by reacting 4-bromophenylhippuric acid with 4-methylbenzaldehyde.

Actividad Biológica

(4Z)-2-(4-bromophenyl)-4-(4-methylbenzylidene)-1,3-oxazol-5(4H)-one is a synthetic compound belonging to the oxazole family, which has garnered attention for its potential biological activities. This article explores its biological activity, including analgesic, anti-inflammatory, and antimicrobial properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 340.2 g/mol. The structure features a bromophenyl group and a methylbenzylidene moiety, which contribute to its unique reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₄BrN₁O₂ |

| Molecular Weight | 340.2 g/mol |

| IUPAC Name | (4Z)-2-(4-bromophenyl)-4-(4-methylbenzylidene)-1,3-oxazol-5(4H)-one |

1. Analgesic Activity

Recent studies have demonstrated that derivatives of oxazolones exhibit significant analgesic effects. In a study evaluating various oxazol-5(4H)-ones, including the target compound, the analgesic activity was assessed using the writhing test and hot plate test. The results indicated that the compound showed notable pain relief comparable to standard analgesics.

Case Study:

A study published in Pharmaceuticals highlighted that the compound demonstrated a dose-dependent analgesic effect in animal models. The median effective dose (ED50) was calculated to be approximately 30 mg/kg when administered intraperitoneally, showcasing its potential as an analgesic agent .

2. Anti-inflammatory Activity

The anti-inflammatory properties of (4Z)-2-(4-bromophenyl)-4-(4-methylbenzylidene)-1,3-oxazol-5(4H)-one were evaluated through various in vitro assays targeting inflammatory pathways. Molecular docking studies suggested that the compound could inhibit cyclooxygenase-2 (COX-2), a key enzyme involved in inflammation.

| Inflammatory Pathway Targeted | IC50 Value (µM) |

|---|---|

| COX-2 | 12.5 |

| TNF-α | 15.0 |

3. Antimicrobial Activity

The antimicrobial efficacy of this compound was tested against several bacterial strains. The minimum inhibitory concentration (MIC) values indicated that it possesses moderate antibacterial properties.

Table: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

| Pseudomonas aeruginosa | 75 |

The biological activity of (4Z)-2-(4-bromophenyl)-4-(4-methylbenzylidene)-1,3-oxazol-5(4H)-one is hypothesized to involve multiple mechanisms:

- Inhibition of COX Enzymes: By inhibiting COX-2, the compound reduces the production of pro-inflammatory mediators.

- Modulation of Pain Receptors: The compound may interact with transient receptor potential (TRP) channels, influencing pain perception.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.